molecular formula C5H9Cl2O5P B14570028 Methyl dichloro(dimethoxyphosphoryl)acetate CAS No. 61264-37-7

Methyl dichloro(dimethoxyphosphoryl)acetate

Cat. No.: B14570028
CAS No.: 61264-37-7
M. Wt: 251.00 g/mol
InChI Key: FCAHOYOYTOFDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl dichloro(dimethoxyphosphoryl)acetate is an organophosphorus compound with the molecular formula C5H9Cl2O5P. It is a versatile chemical used in various synthetic and industrial applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl dichloro(dimethoxyphosphoryl)acetate can be synthesized through the reaction of methyl dichloroacetate with dimethyl phosphite under controlled conditions. The reaction typically involves the use of a base catalyst to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Methyl dichloro(dimethoxyphosphoryl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl dichloro(dimethoxyphosphoryl)acetate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl dichloro(dimethoxyphosphoryl)acetate involves its reactivity with nucleophiles and electrophiles. The compound’s functional groups allow it to participate in various chemical transformations, targeting specific molecular pathways and facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

    Methyl dichloroacetate: Shares similar reactivity but lacks the phosphoryl group.

    Dimethyl phosphite: Contains the phosphoryl group but differs in its overall structure and reactivity.

Uniqueness

Methyl dichloro(dimethoxyphosphoryl)acetate’s unique combination of dichloro and dimethoxyphosphoryl groups makes it highly versatile in synthetic applications. Its ability to undergo multiple types of reactions and form diverse products sets it apart from similar compounds .

Properties

CAS No.

61264-37-7

Molecular Formula

C5H9Cl2O5P

Molecular Weight

251.00 g/mol

IUPAC Name

methyl 2,2-dichloro-2-dimethoxyphosphorylacetate

InChI

InChI=1S/C5H9Cl2O5P/c1-10-4(8)5(6,7)13(9,11-2)12-3/h1-3H3

InChI Key

FCAHOYOYTOFDFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(P(=O)(OC)OC)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.